molecular formula C9H10N2O5S B14057344 1-[2-(Methylsulfanyl)ethoxy]-2,4-dinitrobenzene CAS No. 101219-76-5

1-[2-(Methylsulfanyl)ethoxy]-2,4-dinitrobenzene

Cat. No.: B14057344
CAS No.: 101219-76-5
M. Wt: 258.25 g/mol
InChI Key: LUYIZIMSQLIXFY-UHFFFAOYSA-N
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Description

Benzene, 1-[2-(methylthio)ethoxy]-2,4-dinitro-: is an organic compound with a complex structure that includes a benzene ring substituted with a 2-(methylthio)ethoxy group and two nitro groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[2-(methylthio)ethoxy]-2,4-dinitro- typically involves multiple steps One common method starts with the nitration of benzene to introduce nitro groups at the desired positionsThe reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases for the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-[2-(methylthio)ethoxy]-2,4-dinitro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated sulfuric acid and nitric acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bases like sodium hydroxide or potassium carbonate.

Major Products:

    Reduction of Nitro Groups: Produces corresponding amines.

    Substitution Reactions: Can lead to various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzene, 1-[2-(methylthio)ethoxy]-2,4-dinitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-[2-(methylthio)ethoxy]-2,4-dinitro- involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the 2-(methylthio)ethoxy group can engage in nucleophilic or electrophilic interactions. These interactions can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • Benzene, 1-methoxy-2-(methylthio)-
  • Benzene, 1-methoxy-2-nitro-
  • Benzene, 1-(methylthio)-2,4-dinitro-

Comparison: Benzene, 1-[2-(methylthio)ethoxy]-2,4-dinitro- is unique due to the presence of both the 2-(methylthio)ethoxy group and two nitro groups. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds that may lack one or more of these functional groups .

Properties

CAS No.

101219-76-5

Molecular Formula

C9H10N2O5S

Molecular Weight

258.25 g/mol

IUPAC Name

1-(2-methylsulfanylethoxy)-2,4-dinitrobenzene

InChI

InChI=1S/C9H10N2O5S/c1-17-5-4-16-9-3-2-7(10(12)13)6-8(9)11(14)15/h2-3,6H,4-5H2,1H3

InChI Key

LUYIZIMSQLIXFY-UHFFFAOYSA-N

Canonical SMILES

CSCCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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